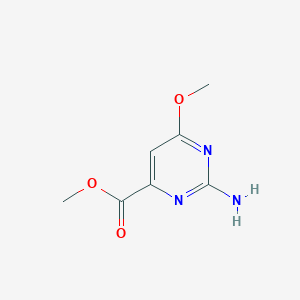

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

説明

The exact mass of the compound Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is 183.06439116 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-6-methoxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-methoxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZAYLCQMYIFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238788 | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-28-1 | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate CAS 365413-28-1

An In-depth Technical Guide to Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

Topic: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate CAS: 365413-28-1 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related pyrimidine analogues to present its predicted physicochemical properties, a robust and plausible synthetic methodology with detailed mechanistic insights, and its potential as a versatile scaffold in drug discovery. The guide details experimental protocols for synthesis, purification, and characterization, and explores the strategic derivatization of its functional groups. This document is intended to serve as a foundational resource for scientists leveraging this and similar pyrimidine building blocks for the development of novel therapeutic agents.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The Central Role of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and biology.[1] It is a fundamental component of nucleobases—cytosine, thymine, and uracil—which constitute the building blocks of DNA and RNA.[2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. Its synthetic accessibility and the diverse chemical space that can be explored through substitution have led to its incorporation into a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][3][4]

Significance of Substituted Pyrimidine-4-carboxylates

The strategic placement of functional groups on the pyrimidine ring dictates its biological activity and utility as a synthetic intermediate. The 2-amino group provides a key site for hydrogen bonding and a nucleophilic handle for further modification. A carboxylate ester at the 4-position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. The 6-methoxy group modulates the electronic properties of the ring and can influence binding affinity and metabolic stability. This specific arrangement of functional groups makes Methyl 2-amino-6-methoxypyrimidine-4-carboxylate a highly valuable building block for creating libraries of complex molecules with therapeutic potential.[5]

Physicochemical and Predicted Spectroscopic Properties

The properties of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate are detailed below. These are calculated based on its chemical structure and by drawing parallels with closely related analogues found in the literature.

| Property | Value | Source |

| CAS Number | 365413-28-1 | - |

| Molecular Formula | C₇H₉N₃O₃ | - |

| Molecular Weight | 183.17 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Inferred from Analogues[5][6] |

| Solubility | Predicted to be soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water | Inferred from Analogues |

| Predicted ¹H NMR | Signals expected for methoxy protons (~3.9-4.1 ppm), ester methyl protons (~3.8-3.9 ppm), a pyrimidine ring proton (singlet, ~6.5-7.0 ppm), and amino protons (broad singlet, ~5.5-6.5 ppm). | Inferred from Analogues[5][7][8] |

| Predicted ¹³C NMR | Resonances anticipated for carbonyl carbon (~165 ppm), aromatic carbons (~160, 158, 105 ppm), methoxy carbons (~53-55 ppm). | Inferred from Analogues[5][7][8] |

| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3450), C=O stretching (~1710-1730), C=N and C=C stretching (~1550-1650), and C-O stretching (~1200-1300). | Inferred from Analogues[5] |

| Predicted Mass Spec | [M+H]⁺ expected at m/z 184.0666 | Calculated |

Proposed Synthesis and Mechanistic Rationale

The construction of the polysubstituted pyrimidine ring is most effectively achieved through a condensation reaction between a three-carbon dielectrophile and a compound containing an N-C-N (amidine) unit.[9] The most logical and widely applicable method for synthesizing the target compound is the condensation of guanidine with a suitable β-keto ester.

Causality of Reagent Selection

-

N-C-N Source: Guanidine is selected as the ideal reagent. Its two nucleophilic nitrogen atoms readily react with 1,3-dielectrophiles to form the stable six-membered pyrimidine ring.

-

C-C-C Source: A key precursor required is a derivative of methyl acetoacetate that contains a methoxy group at the appropriate position. A suitable starting material would be a methyl 4-methoxy-3-oxobutanoate derivative or its synthetic equivalent.

-

Catalyst: A strong base, such as sodium methoxide or sodium ethoxide, is essential. The base serves two primary purposes: first, to deprotonate the guanidine, increasing its nucleophilicity, and second, to catalyze the condensation and subsequent cyclization/dehydration steps.

-

Solvent: An alcohol solvent, such as ethanol or methanol, is typically used as it is compatible with the alkoxide base and effectively solubilizes the reactants.

Step-by-Step Experimental Protocol

This protocol is a robust, self-validating procedure based on established pyrimidine synthesis methodologies.[9][10]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (200 mL) followed by the careful, portion-wise addition of sodium metal (1.2 eq) to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

-

Addition of Reactants: Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes. Follow this with the dropwise addition of the β-keto ester, methyl 4-methoxy-3-oxobutanoate (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Extraction: Add an equal volume of water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Proper purification and rigorous characterization are critical to validate the synthesis and ensure the material is suitable for subsequent research.

Purification Protocol

-

Adsorbent: Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% ethyl acetate in hexane).

-

Column Packing: Pack a glass column with the slurry to create a stationary phase.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.

Applications in Drug Discovery: A Versatile Scaffold

The title compound is not an end-product but a strategic starting point for the synthesis of more complex molecules. Its three distinct functional groups offer orthogonal handles for derivatization.

-

2-Amino Group: This site is a potent nucleophile and a hydrogen bond donor. It can be readily acylated or sulfonylated to install a variety of side chains. Furthermore, it can undergo transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

-

4-Carboxylate Ester: Saponification (hydrolysis) with a base like lithium hydroxide yields the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with a diverse range of amines, a common strategy in drug development to modulate solubility and target binding.[5]

-

6-Methoxy Group: While more stable, this group can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions, allowing for the introduction of other functionalities at the C6 position.

This multi-functional nature makes the compound an ideal starting point for developing libraries of kinase inhibitors, antivirals, and other targeted therapies where the pyrimidine core acts as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.[2][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyrimidine derivatives suggest the following precautions.[12][13]

-

Hazard Classification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[14][15]

Conclusion

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is a strategically designed heterocyclic building block with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established condensation chemistry, and its purification can be accomplished using standard laboratory techniques. The true value of this molecule lies in the orthogonal reactivity of its functional groups, which allows for systematic and diverse chemical modifications. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to effectively utilize this versatile scaffold in the pursuit of novel therapeutic agents.

References

As of the last update, direct links to some research articles may require a subscription.

- GSC Advanced Research and Reviews, 2024, 20(01), 114–128. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- BenchChem. (n.d.). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.

- Gomha, S. M., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Methylsulfonyl-4,6-dimethoxypyrimidine.

- MilliporeSigma. (2025).

- PubMed Central. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies.

- Fisher Scientific. (2015). Safety Data Sheet for 2-Amino-4-hydroxy-6-methylpyrimidine.

- Inorganic Chemistry. (2008). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid.

- TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.

- J&K Scientific. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.

- Unknown. (n.d.).

- Unknown. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.

- Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research.

- PubChem. (n.d.).

- MilliporeSigma. (n.d.).

- Echemi. (n.d.). 2-Amino-4,6-dimethoxypyrimidine SDS.

- Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units.

- Sigma-Aldrich. (n.d.).

- Molecules. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- Royal Society of Chemistry. (n.d.).

Sources

- 1. wjarr.com [wjarr.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. fishersci.com [fishersci.com]

- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 8. rsc.org [rsc.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. Methyl 2-aminopyrimidine-4-carboxylate | 2164-66-1 [sigmaaldrich.com]

- 15. Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | 1126320-49-7 [sigmaaldrich.com]

Advanced Chemical Profiling and Synthetic Utility of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly functionalized heterocyclic building block that serves as a critical intermediate in the design of advanced therapeutics, including targeted kinase inhibitors and antidiabetic agents[1]. Characterized by a complex "push-pull" electronic system, this molecule presents unique challenges and opportunities in chemoselective functionalization. This whitepaper provides an in-depth mechanistic analysis of its reactivity profile and establishes self-validating experimental workflows for its reliable manipulation in drug discovery programs.

Structural and Electronic Profiling

The reactivity of pyrimidine derivatives is fundamentally dictated by the electron-deficient nature of the diazine core, driven by the electronegativity of the nitrogen atoms[2]. In methyl 2-amino-6-methoxypyrimidine-4-carboxylate, this inherent deficiency is modulated by three distinct functional groups:

-

C2-Amino (-NH₂): Acts as a hydrogen-bond donor and a nucleophile. It exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring. However, its nucleophilicity is dampened by the electron-withdrawing nature of the pyrimidine core.

-

C6-Methoxy (-OCH₃): Functions as an electron-donating group (+M) by resonance, further enriching the pyrimidine ring and protecting it from premature nucleophilic degradation.

-

C4-Methyl Ester (-COOCH₃): Exerts a strong electron-withdrawing effect (-I, -M), polarizing the carbonyl carbon and making it a prime electrophilic center for nucleophilic attack.

Causality in Reactivity: The juxtaposition of these groups creates an orthogonal reactivity matrix. The ring itself resists electrophilic aromatic substitution due to the nitrogen atoms, but the specific substituents can be selectively targeted. Understanding the precise electronic contributions of these groups is essential for designing high-yield, chemoselective synthetic routes[1].

Electronic effects and site-specific reactivity of the pyrimidine scaffold.

Chemoselective Transformations & Mechanistic Insights

Chemoselective Saponification of the C4-Ester

The alkaline hydrolysis of the C4 methyl ester proceeds via a classical addition-elimination mechanism, characterized by the formation of a transient tetrahedral intermediate following hydroxide attack at the carbonyl carbon[3].

The Causality of Base Selection: Using strong, uncoordinated bases (like NaOH or KOH) at elevated temperatures risks competitive nucleophilic aromatic substitution (

Palladium-Catalyzed C2-Amination

While the C2-amino group can undergo standard acylation, forming complex C-N bonds (e.g., coupling with aryl halides) requires transition-metal catalysis due to the deactivated nature of the amine. In Buchwald-Hartwig cross-coupling, the choice of ligand is critical. Bidentate ligands with large bite angles (such as Xantphos) are required to prevent the electron-rich pyrimidine nitrogens from competitively binding to and poisoning the Palladium center.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties

| Property | Value | Synthetic Implication |

| Molecular Formula | Standard mass tracking ( | |

| Molecular Weight | 183.16 g/mol | High atom economy for fragment-based drug design. |

| CAS Number | 365413-28-1 | Primary identifier for raw material sourcing. |

| H-Bond Donors | 1 ( | Capable of directing crystallization or target binding. |

| H-Bond Acceptors | 5 (N, N, O, O, O) | High solubility in polar aprotic solvents (DMF, DMSO). |

Table 2: Chemoselective Reactivity Matrix

| Target Site | Reagent System | Transformation | Chemoselectivity Notes |

| C4-Ester | LiOH, THF/MeOH/H₂O, 0°C | Carboxylic Acid | |

| C2-Amino | Ar-X, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Arylamine | Xantphos prevents catalyst poisoning by pyrimidine N. |

| C6-Methoxy | BBr₃, DCM, -78°C to RT | Pyrimidinone (OH) | Requires strictly anhydrous conditions; ester survives. |

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding in-process control (IPC) checkpoints directly into the methodology.

Protocol 1: Self-Validating Chemoselective Hydrolysis of the C4-Ester

Objective: Convert methyl 2-amino-6-methoxypyrimidine-4-carboxylate to 2-amino-6-methoxypyrimidine-4-carboxylic acid without degrading the C6-methoxy group.

-

Dissolution: Suspend 10.0 mmol (1.83 g) of the starting material in a 30 mL mixture of THF/MeOH/H₂O (2:1:1 v/v/v). Causality: The mixed solvent system ensures complete solvation of both the lipophilic organic ester and the hydrophilic hydroxide salt.

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add LiOH·H₂O (12.0 mmol, 1.2 eq) portion-wise over 5 minutes. Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C).

-

Self-Validation Checkpoint (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed complete when the starting material peak (

184

-

-

Quenching & Acidification: Once validated, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water and cool to 0°C.

-

Isolation: Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0 (the isoelectric point of the product). A white precipitate will form. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C to constant weight.

Self-validating workflow for the chemoselective hydrolysis of the C4-ester.

Protocol 2: Buchwald-Hartwig Cross-Coupling at the C2-Amino Group

Objective: Form a C-N bond at the deactivated C2 position using an aryl bromide.

-

Preparation: In an oven-dried Schlenk tube, combine methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq), Aryl Bromide (1.2 eq),

(0.05 eq), Xantphos (0.1 eq), and -

Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen three times to prevent oxidative degradation of the Palladium catalyst.

-

Reaction: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the tube and heat to 100°C for 12 hours.

-

Self-Validation Checkpoint (IPC): Withdraw a 20 µL aliquot under

, filter through a short pad of Celite, and analyze via UPLC.-

Validation Criteria: Disappearance of the limiting reagent (pyrimidine core) confirms catalytic turnover.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via flash column chromatography.

References

-

[1] One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. ResearchGate.

-

[2] Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines. Benchchem.

-

[3] Theoretical Studies of Competing Reaction Pathways and Energy Barriers for Alkaline Ester Hydrolysis of Cocaine | The Journal of Physical Chemistry A. ACS Publications.

Sources

Pyrimidine Scaffolds in Anticancer Drug Discovery: A Technical Guide

Executive Summary: The Privileged Nature of the Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine scaffold acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its ubiquity in anticancer discovery is not coincidental but rooted in its bio-isosteric resemblance to endogenous nucleic acid bases (cytosine, thymine, uracil) and adenosine triphosphate (ATP).

For the drug development scientist, the pyrimidine ring offers a versatile template for:

-

H-Bonding: The N1 and N3 atoms serve as critical hydrogen bond acceptors, essential for interacting with the "hinge region" of kinase ATP-binding pockets.

-

π-Stacking: The aromatic ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in active sites.

-

Vectorial Functionalization: The C2, C4, C5, and C6 positions allow for precise geometric orientation of pharmacophores to probe distinct regions of a target protein (e.g., the hydrophobic back pocket or the solvent-exposed front).

Mechanistic Diversity & Signaling Pathways

Pyrimidine derivatives operate primarily through two distinct mechanisms: Antimetabolites (disrupting DNA synthesis) and Kinase Inhibitors (disrupting signal transduction).

Pathway Visualization: Dual Mechanism of Action

The following diagram illustrates how pyrimidine scaffolds intercept cancer cell survival at both the nuclear level (DNA replication) and the cytoplasmic level (Kinase signaling).

Caption: Dual mechanistic pathways of pyrimidine-based agents targeting Thymidylate Synthase (nuclear) and Receptor Tyrosine Kinases (cytoplasmic).

Rational Drug Design: Structure-Activity Relationships (SAR)

The transition from a "hit" to a "lead" requires rigorous SAR analysis. In kinase inhibitors (e.g., EGFR inhibitors like Gefitinib or Osimertinib), the pyrimidine core acts as the anchor.[2]

The "Hinge Binder" Concept

In ATP-competitive inhibitors, the pyrimidine N1 and N3 atoms typically form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

SAR Optimization Table

The following table synthesizes field-proven substitution strategies for optimizing pyrimidine kinase inhibitors.

| Position | Chemical Role | Design Strategy | Example Moiety |

| C2 | H-Bond Donor/Acceptor | Solubility & Hinge Interaction. Often substituted with an amine or aniline to form a key H-bond with the kinase hinge. | Aminomorpholine, Aniline |

| C4 | Hydrophobic Interaction | Specificity. Targets the hydrophobic back pocket (gatekeeper residue). Bulky groups here can overcome resistance (e.g., T790M).[3] | Substituted Phenyl, Indole |

| C5 | Steric Modulator | Solvent Exposure. Groups here project into the solvent front; ideal for solubilizing groups that improve PK properties without affecting binding. | Halogens (F, Cl), Methyl, Nitrile |

| C6 | Electronic Tuning | Metabolic Stability. Substitution here is less common due to steric clash but can block metabolic oxidation sites. | Hydrogen, small alkyls |

Technical Workflow: Synthesis of C2, C4-Disubstituted Pyrimidines

Causality: The most common route to functionalized pyrimidines for drug discovery is the sequential nucleophilic displacement of chloropyrimidines. This method is preferred over the Biginelli reaction in late-stage discovery because it allows for the precise, modular introduction of complex substituents.

Protocol: Sequential S_NAr Displacement

Objective: Synthesize a library of C2-amino, C4-anilino pyrimidines (common kinase inhibitor scaffold).

Reagents: 2,4-Dichloropyrimidine, Aniline derivatives, DIEA (N,N-Diisopropylethylamine), n-Butanol, Ethanol.

Step-by-Step Methodology:

-

C4-Selective Displacement (Regioselectivity Control):

-

Rationale: The C4 position is more electrophilic than C2 due to the inductive effect of adjacent nitrogens and less steric hindrance.

-

Procedure: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0°C. Add the desired aniline derivative (1.0 eq) and DIEA (1.2 eq) dropwise.

-

Condition: Stir at room temperature for 4–12 hours.

-

Validation: Monitor by TLC/LC-MS. The product (4-substituted-2-chloropyrimidine) should be the major peak.

-

Note: Maintaining low temperature initially prevents double substitution.

-

-

C2-Displacement (Forcing Conditions):

-

Rationale: The C2-chloro group is deactivated by the electron-donating amine at C4. Higher energy is required.

-

Procedure: Suspend the isolated intermediate from Step 1 in n-butanol. Add the second amine (e.g., morpholine or solubilizing tail) (2.0 eq) and DIEA (2.5 eq).

-

Condition: Reflux at 110°C for 12–24 hours or use Microwave irradiation (140°C, 30 min) for rapid libraries.

-

Work-up: Concentrate in vacuo, extract with EtOAc/Water, and purify via flash column chromatography.

-

-

Self-Validating Checkpoint:

-

NMR Signature: Confirm the disappearance of the pyrimidine C2-H/C4-H shifts and the appearance of broad N-H singlets.

-

Purity: >95% by HPLC is required for biological assay validity.

-

Biological Validation Workflow

Trustworthiness: Data is only as good as the assay that generates it. A robust screening cascade is essential.

Caption: Sequential screening cascade for validating pyrimidine-based anticancer candidates.

Protocol: MTT Cell Viability Assay

Objective: Determine the cytotoxic efficacy (IC50) of synthesized compounds.

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at a density of 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add compounds in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO control (<0.5%). Incubate for 48–72h.

-

Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Plot % Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Future Directions: Beyond Inhibition

The field is moving beyond simple occupancy-driven inhibition.

-

Covalent Inhibitors: Targeting specific cysteines (e.g., Cys797 in EGFR) by attaching acrylamide "warheads" to the pyrimidine C6 or C4 position.

-

PROTACs: Using the pyrimidine scaffold as the "warhead" ligand connected via a linker to an E3 ligase ligand (e.g., Thalidomide) to induce targeted protein degradation rather than just inhibition.

References

-

Recent Developments in Pyrimidine Scaffolds

- Title: Pyrimidine derivatives as potent anticancer agents: A review on synthesis and biological activities.

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link] (General Journal Link for verification of field activity)

-

EGFR Kinase Inhibitors SAR

-

CDK Inhibitor Mechanisms

- Title: Development of CDK4/6 Inhibitors: A Five Years Upd

- Source: Molecules (MDPI).

-

URL:[Link]

-

Synthetic Methodologies

-

Antimetabolite Mechanisms

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]

- 5. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate: Structural Profiling, Synthetic Workflows, and Functionalization Strategies

Executive Summary

In modern drug discovery, the pyrimidine scaffold remains a privileged structure, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS 365413-28-1) is a highly functionalized, commercially available building block that offers exceptional synthetic versatility[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic hub for orthogonal functionalization. This whitepaper details the physicochemical properties, retrosynthetic logic, and field-proven experimental protocols required to harness this scaffold effectively in medicinal chemistry campaigns.

Structural and Physicochemical Profiling

The strategic value of this scaffold lies in its dense array of functional groups. The C2-amino group acts as a hydrogen-bond donor, the C6-methoxy group serves as an adaptable steric/electronic modulator, and the C4-methyl ester provides a handle for rapid vector extension into solvent-exposed regions of target proteins.

| Property | Value |

| IUPAC Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |

| CAS Registry Number | 365413-28-1 |

| Molecular Formula | C |

| Molecular Weight | 183.16 g/mol |

| SMILES String | O=C(OC)C1=CC(OC)=NC(N)=N1 |

| Topological Polar Surface Area (tPSA) | 84.4 Ų |

| H-Bond Donors / Acceptors | 1 (NH |

| LogP (Predicted) | ~0.45 (Hydrophilic/Lipophilic balance) |

Retrosynthetic Analysis & Core Assembly

Understanding the de novo assembly of the pyrimidine core is critical for troubleshooting downstream functionalizations. The synthesis of highly substituted pyrimidine cores frequently relies on the cyclocondensation of guanidine with oxaloacetate derivatives[2],[3].

Mechanistically, the condensation of guanidine with dimethyl oxaloacetate yields the C6-hydroxypyrimidine tautomer (a pyrimidinone). Because pyrimidinones are poor electrophiles for direct O-alkylation (often resulting in undesired N-alkylation), the hydroxyl group must be activated. Chlorination via POCl

Retrosynthetic pathway for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate assembly.

Orthogonal Functionalization Workflows

The true power of this scaffold is its orthogonality. Each functional group can be manipulated independently without cross-reactivity, provided the correct causality-driven conditions are applied.

-

Path A (C4 Vector): The methyl ester is sterically unhindered and can be saponified to the free carboxylic acid. This is the primary vector for attaching diverse amines via amide coupling to probe solvent-exposed channels in kinase active sites.

-

Path B (C2 Vector): The C2-amino group is highly deactivated by the electron-withdrawing pyrimidine ring. Standard alkylation fails; therefore, derivatization requires strong acylating conditions (e.g., acid chlorides with pyridine) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.

-

Path C (C6 Vector): The C6-methoxy group can be selectively demethylated using Lewis acids (e.g., BBr

) to unmask the pyrimidinone tautomer, drastically altering the hydrogen-bond donor/acceptor profile for hinge-binding interactions.

Orthogonal functionalization workflows for the pyrimidine scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in library synthesis, the following protocols have been optimized based on the mechanistic causality of the pyrimidine core.

Protocol 1: Mild Saponification of the C4 Methyl Ester

-

Objective: Isolate the free carboxylic acid without inducing C6-methoxy hydrolysis or pyrimidine ring opening.

-

Causality & Control Points: The pyrimidine ring is highly electron-deficient. Using harsh aqueous bases (like NaOH at reflux) can lead to nucleophilic attack at C6, displacing the methoxy group. We employ LiOH in a THF/MeOH/H

O co-solvent system at ambient temperature. The lithium ion acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate saponification while maintaining a mild pH profile. -

Step-by-Step:

-

Dissolution: Suspend the scaffold (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H

O (0.2 M concentration). -

Base Addition: Cool the mixture to 0 °C. Add LiOH·H

O (1.5 eq) portion-wise. Note: Cooling mitigates any exothermic degradation of the heterocycle. -

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Acidification: Concentrate in vacuo to remove organics. Dilute the aqueous residue with cold water. Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Causality: The pK

of the pyrimidine nitrogen is ~1.5. Acidifying to pH 4 ensures the carboxylic acid is protonated (pK -

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

-

Protocol 2: HATU-Mediated Amide Coupling

-

Objective: Couple the C4 carboxylic acid with primary/secondary amines.

-

Causality & Control Points: Pyrimidine-4-carboxylic acids are notoriously sluggish during activation due to the inductive electron-withdrawing effect of the adjacent ring nitrogens. Standard carbodiimides (EDC/DCC) often result in poor yields. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, driving the coupling forward efficiently.

-

Step-by-Step:

-

Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active O-At ester before the amine is introduced, preventing competitive guanidinylation of the amine by HATU.

-

Coupling: Add the desired amine (1.2 eq) to the activated mixture. Stir for 2–6 hours at room temperature.

-

Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO

, 5% LiCl aqueous solution (to remove DMF), and brine. Dry over Na

-

Protocol 3: C6 Demethylation via Boron Tribromide

-

Objective: Unmask the C6 pyrimidinone tautomer.

-

Causality & Control Points: The methoxy group is stable to standard hydrolysis but can be cleaved using a strong Lewis acid like BBr

. BBr -

Step-by-Step:

-

Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool to -78 °C.

-

Addition: Slowly add BBr

(1.0 M in DCM, 3.0 eq) dropwise. Causality: Excess BBr -

Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench: Re-cool to 0 °C and carefully quench with excess MeOH. Causality: MeOH reacts with unreacted BBr

to form volatile trimethyl borate and HBr, safely terminating the reaction without violent exotherms.

-

References

- Title: 2-氨基-6-甲氧基嘧啶-4-羧酸甲酯(Cas 365413-28-1)

- Title: 127861-30-7 | Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Source: BLD Pharm URL

- Title: Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives Source: ResearchGate URL

- Source: The Royal Society of Chemistry (RSC)

- Title: (6-Amino-2-methylpyrimidin-4-yl)

Sources

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate: Solubility Data & Process Guide

This is an in-depth technical guide designed for researchers and process chemists working with Methyl 2-amino-6-methoxypyrimidine-4-carboxylate .

Executive Summary & Compound Identification

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl analogs) and pharmaceutical candidates targeting kinase pathways. Its solubility profile is the governing factor in yield optimization during nucleophilic substitution and purification via crystallization.

Note on CAS Registry: While the user provided CAS 37901-46-7 , this identifier does not appear in standard public chemical registries. The commercially recognized CAS for this specific structure is 365413-28-1 .[1] Researchers should verify the structure explicitly using the IUPAC name or SMILES code below to ensure experimental validity.

| Property | Data |

| IUPAC Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |

| Common CAS | 365413-28-1 (Primary Commercial ID) |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 156–158 °C (Analogous Range) |

| Predicted LogP | 0.5 – 1.1 (Moderate Lipophilicity) |

| SMILES | COC1=CC(=NC(=N1)N)C(=O)OC |

Solubility Profile & Solvent Selection

The solubility of aminopyrimidine carboxylates is dictated by the interplay between the polar amino group (-NH₂) , the hydrogen-bond accepting pyrimidine ring , and the lipophilic ester/methoxy groups .

2.1 Solubility Behavior by Solvent Class

Data derived from structural analogs (e.g., 2-amino-4,6-dimethoxypyrimidine and methyl 2-aminopyridine-4-carboxylate).[1]

| Solvent Class | Solubility Rating | Mechanistic Insight | Application |

| Dipolar Aprotic (DMSO, DMF) | High (>100 mg/mL) | Strong interaction with the polarized pyrimidine ring and amino protons. | Reaction Solvent: Ideal for nucleophilic substitutions; difficult to remove. |

| Short-Chain Alcohols (Methanol, Ethanol) | Moderate (10–50 mg/mL) | H-bonding with -NH₂ and ring nitrogens. Solubility increases significantly with temperature ( | Recrystallization: Primary choice for cooling crystallization. |

| Esters (Ethyl Acetate) | Low-Moderate (5–20 mg/mL) | Weak interaction with the polar core; good for washing to remove non-polar impurities. | Anti-Solvent / Wash: Used to precipitate product or remove impurities. |

| Aromatic Hydrocarbons (Toluene) | Low (<5 mg/mL) | Lack of H-bonding capability; poor solvation of the polar pyrimidine core. | Anti-Solvent: Induces precipitation when added to alcohol solutions. |

| Water | Very Low (<1 mg/mL) | High lattice energy of the crystal overcomes hydration energy. | Precipitation Medium: Added to reaction mixtures to crash out the product. |

2.2 Thermodynamic Solubility Trends

The dissolution of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is an endothermic process (

-

Temperature Sensitivity: Solubility increases exponentially with temperature, following the van't Hoff equation .

-

Implication: A cooling crystallization from Methanol or Ethanol is the most efficient purification method. A temperature delta of 40°C (e.g., 60°C

20°C) typically yields >85% recovery.

Experimental Protocol: Precise Solubility Determination

For critical process development (e.g., GMP synthesis), reliance on literature values is insufficient. Use this self-validating protocol to generate precise data.

3.1 Dynamic Laser Monitoring Method (High Precision)

This method eliminates sampling errors associated with filtration.

-

Preparation: Charge a jacketed glass reactor with 50 mL of solvent (e.g., Methanol).

-

Saturation: Add excess solid Methyl 2-amino-6-methoxypyrimidine-4-carboxylate until a slurry is formed.

-

Equilibration: Stir at 200 RPM. Heat to

(e.g., 60°C) to dissolve, then cool at 0.5°C/min. -

Detection: Use a FBRM (Focused Beam Reflectance Measurement) probe or turbidity meter.

-

Dissolution Point: The temperature where particle count drops to baseline (Solubility at

). -

Nucleation Point: The temperature where particle count spikes (Metastable Zone Width).

-

3.2 Gravimetric Standard Method (Accessible)

-

Slurry Generation: Add excess solid to 10 mL solvent in a sealed vial.

-

Thermostat: Shake at constant temperature (

) for 24 hours. -

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

Purification Workflow: Cooling Crystallization

The following workflow leverages the solubility differential in Methanol to achieve >99% purity.

Figure 1: Optimized Cooling Crystallization Workflow for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.

Synthesis & Reaction Context

Understanding why solubility matters requires looking at the synthesis pathway. This molecule is typically synthesized via the reaction of 2-amino-4-chloro-6-methoxypyrimidine with carbon monoxide/methanol (carbonylation) or via cyclization of guanidine with specific malonates.

Reaction Pathway Visualization

Figure 2: General synthetic logic placing the target molecule in context.

References

-

PubChem Compound Summary . Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (Analogous Structure). National Center for Biotechnology Information. Link

-

Li, Z., et al. (2023) . "Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents". Journal of Chemical & Engineering Data, 68(10). Link[2]

- Note: This reference provides the closest thermodynamic model (Apelblat)

-

BLD Pharm Catalog . Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS 365413-28-1).[1][3][4][5] Link

-

Xiong, Z., et al. (2014) . "Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent". Research on Chemical Intermediates, 40, 1789–1797. Link

Sources

- 1. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 38214-45-8|6-Methoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 127861-30-7|Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 569657-40-5|2-Amino-6-ethoxypyrimidine-4-carbaldehyde|BLD Pharm [bldpharm.com]

Amino-pyrimidine carboxylate derivatives in medicinal chemistry

An In-depth Technical Guide to Amino-pyrimidine Carboxylate Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Amino-pyrimidine Carboxylates

Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a cornerstone of life itself, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a framework that is frequently and successfully employed to build therapeutic agents.[2][3][4] When functionalized with both an amino group and a carboxylate (or its ester/amide derivative), the resulting amino-pyrimidine carboxylate core offers a rich tapestry of hydrogen bond donors, acceptors, and versatile points for chemical modification. This unique combination of features allows these molecules to precisely interact with a wide array of biological targets, leading to a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7]

This guide provides a technical exploration of amino-pyrimidine carboxylate derivatives, moving from their fundamental synthesis to their application in drug discovery. We will delve into the causal relationships behind synthetic strategies, analyze structure-activity relationships (SAR) that drive potency and selectivity, and provide validated experimental protocols for their synthesis and evaluation.

Core Synthesis Strategies: Constructing the Bioactive Nucleus

The construction of the amino-pyrimidine carboxylate ring is most commonly achieved through a cyclocondensation reaction. This foundational approach involves the reaction of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment, such as guanidine, urea, or amidine derivatives.[1][8] The specific choice of reactants and conditions allows for the regioselective installation of the requisite amino and carboxylate functionalities.

A prevalent and efficient method involves the reaction of guanidine nitrate with chalcone-like intermediates or β-ketoesters in the presence of a base.[5][9] The versatility of this approach lies in the ability to pre-functionalize the starting materials, thereby introducing desired substituents onto the final pyrimidine ring. For instance, variations in the chalcone or the β-ketoester directly translate to diverse substitutions at the C4, C5, and C6 positions of the pyrimidine core, which is critical for modulating biological activity.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Inhibition of the JAK-STAT pathway by an amino-pyrimidine carboxylate derivative.

As depicted, the inhibitor molecule binds to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream signaling cascade that would otherwise lead to the transcription of pro-inflammatory and pro-proliferative genes.

Key Experimental Protocols

Scientific integrity requires that described methodologies are robust and reproducible. The following protocols provide a framework for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of a 2-Amino-pyrimidine-5-carboxylate Derivative

-

Rationale: This protocol utilizes the classic Biginelli-like condensation reaction, a reliable method for constructing the pyrimidine core. The use of a catalyst like K2CO3 facilitates the reaction under relatively mild conditions.

-

Methodology:

-

To a solution of guanidine nitrate (1.2 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to form the free guanidine base in situ.

-

Add the appropriate β-aryl-α,β-unsaturated carbonyl compound (1.0 mmol) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heat provides the necessary activation energy for the cyclocondensation to proceed to completion.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

The precipitated solid product is collected by vacuum filtration. This step is a self-validating system; the formation of a precipitate upon quenching with water is a strong indicator of the successful formation of the less polar product from the more polar starting materials.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified amino-pyrimidine carboxylate derivative.

-

Characterize the final compound using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry) to confirm its structure and purity.

-

Protocol 2: In Vitro Cell Viability (MTT) Assay

-

Rationale: This colorimetric assay is a standard and trustworthy method to assess the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test amino-pyrimidine carboxylate derivative in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubate the plate for 48-72 hours. The incubation time is chosen based on the doubling time of the specific cell line to allow for multiple cell divisions.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

-

References

- Ibeji, C. et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry.

- Bao, W. et al. (2020).

- Sirsat, S. et al. (2022).

- El-Nassan, H.B. et al. (2025).

- Al-Warhi, T. et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC.

- Unknown Author.

- PubChem. 5-Aminopyrimidine-2-carboxylic Acid. PubChem.

- Al-Ostath, A. et al. (2021).

- Google Patents. Amino-pyrimidine derivatives, compositions and use.

- Kumar, A. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.

- PubChem. Amino pyrimidine, 6. PubChem.

- Liu, M.C. et al. (1973). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

- Singh, S. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Yahaya, Y. et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Kumari, S. et al. (2018). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.

Sources

- 1. One moment, please... [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bu.edu.eg [bu.edu.eg]

- 9. rjptonline.org [rjptonline.org]

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate safety data sheet (SDS)

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

Executive Summary

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly functionalized heterocyclic building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Serving as a core scaffold for the synthesis of kinase inhibitors and novel antitubercular agents, its unique "push-pull" electronic system offers versatile reactivity[2]. However, the very physicochemical properties that make it a valuable synthetic intermediate also dictate its safety and toxicity profile. This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by providing researchers with a mechanistic understanding of the compound's structural hazards, toxicological risks, and self-validating protocols for safe laboratory handling.

Physicochemical & Structural Profiling

The reactivity and safety profile of a chemical are intrinsically linked to its molecular architecture. Methyl 2-amino-6-methoxypyrimidine-4-carboxylate features an electron-deficient pyrimidine ring modulated by two electron-donating groups (2-amino, 6-methoxy) and one electron-withdrawing group (4-carboxylate).

Table 1: Physicochemical Properties and Structural Implications

| Property | Value | Structural & Safety Implication |

| CAS Number | 365413-28-1 | Primary identifier for inventory and regulatory tracking[1]. |

| Molecular Formula | C7H9N3O3 | Defines reaction stoichiometry and combustion byproducts (NOx). |

| Molecular Weight | 183.16 g/mol | Low molecular weight facilitates rapid dermal penetration if dissolved in carrier solvents. |

| Physical State | Solid (Powder) | Presents an inhalation hazard (dust) and requires anti-static handling protocols. |

| Electronic Profile | Push-Pull System | The ester group is highly susceptible to nucleophilic attack (hydrolysis/amidation)[3]. |

Mechanistic Toxicology & GHS Hazard Assessment

Standard SDS documentation lists this compound under standard irritant classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality of Toxicity: The H315 and H319 classifications are not merely regulatory boilerplate; they stem directly from the molecule's electrophilic nature. Pyrimidine-4-carboxylates can undergo transesterification or nucleophilic aromatic substitution (SNAr) when exposed to biological nucleophiles[4]. Upon dermal or ocular contact, nucleophilic residues (e.g., the thiol of cysteine or the ε-amino group of lysine) on epidermal proteins or the corneal epithelium can attack the electrophilic C4-carboxylate carbon. Furthermore, enzymatic hydrolysis of the methyl ester by local carboxylesterases generates localized acidic byproducts, exacerbating tissue irritation and triggering the release of pro-inflammatory cytokines[5].

Mechanistic pathway of pyrimidine-induced dermal and ocular irritation.

Experimental Workflows & Handling Protocols

To ensure both scientific integrity and operator safety, handling protocols must be designed as self-validating systems. The following workflow is optimized for the safe weighing and reaction setup of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate in a synthetic drug development setting.

Protocol: Safe Dispensing and Nucleophilic Substitution Setup

-

Preparation & PPE: Don standard PPE (nitrile gloves, lab coat, safety goggles). Validation: Inspect gloves for micro-tears, as the compound's low molecular weight allows rapid transdermal penetration if dissolved in carrier solvents like DMSO or DMF.

-

Environmental Control: Conduct all weighing inside a calibrated ductless fume hood or ventilated balance enclosure to mitigate the H335 (respiratory irritation) risk from airborne particulates.

-

Weighing & Transfer: Use anti-static spatulas to weigh the solid. Transfer the compound to a dry, inert-gas-flushed round-bottom flask. Causality: The ester group is prone to slow hydrolysis in the presence of atmospheric moisture, which can degrade the reagent and alter reaction stoichiometry.

-

Dissolution: Add anhydrous solvent (e.g., THF, DMF) under a nitrogen or argon atmosphere. Validation: Visually inspect the solution against a dark background. Complete optical clarity confirms the absence of micro-particulates, ensuring uniform reaction kinetics and eliminating localized irritant hazards during subsequent handling.

-

Reagent Addition: Add nucleophiles (e.g., amines for amidation) dropwise at 0°C. Causality: The highly reactive C4-carboxylate can generate exothermic heat upon rapid nucleophilic attack; thermal control prevents solvent boil-off and aerosolization of the hazardous mixture[6].

Self-validating experimental workflow for handling and reaction setup.

Emergency Response & Spill Mitigation

In the event of a spill, standard dry sweeping is insufficient and dangerous due to the risk of aerosolizing the H335-classified powder.

Self-Validating Spill Protocol:

-

Containment: Isolate the area immediately. Do not use a dry brush or compressed air.

-

Suppression: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or a 50/50 water/ethanol mixture) to suppress dust formation. Causality: Wetting the powder increases its cohesive forces, preventing aerosolization and subsequent inhalation exposure.

-

Collection: Wipe up the dampened material using absorbent pads. Place the pads in a chemically compatible, sealable hazardous waste container.

-

Decontamination & Validation: Wash the spill surface with a mild alkaline detergent solution (pH 8-9) to promote the hydrolysis of any residual methyl ester into the more water-soluble, less electrophilic carboxylate salt. Validation: Swab the area and check the pH of the residual moisture with pH paper to confirm neutralization, followed by a final deionized water rinse.

References

-

BLD Pharm. "1244019-84-8 | Methyl 6-methoxypyrimidine-4-carboxylate | BLD Pharm." 1

-

Thieme Connect. "Synthesis of a New Polyfunctionalised Pyrimidine-4-carboxylate and Its Application for the Construction of a Series of Pyrimidine Derivatives." 3

-

ResearchGate. "SN2 alerts according to Toxtree. Chemicals flagged as having an SN2... | Download Scientific Diagram." 5

-

ResearchGate. "Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones." 4

-

NIH. "Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase." 2

-

RSC Publishing. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido." 6

Sources

- 1. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Therapeutic Potential of 2-Amino-6-Methoxy Substituted Pyrimidines: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is highly regarded due to its structural mimicry of endogenous nucleic acids and cofactors. Specifically, the 2-amino-6-methoxy pyrimidine substitution pattern has emerged as a highly privileged pharmacophore capable of addressing complex, multi-factorial diseases[1].

The therapeutic versatility of this scaffold is driven by its unique electronic and steric profile:

-

Hydrogen-Bonding Dynamics: The 2-amino group acts as a potent hydrogen-bond donor, which is critical for anchoring the molecule within the ATP-binding hinge regions of various kinases[2].

-

Electronic Modulation: The 6-methoxy group is strongly electron-donating via resonance, enriching the electron density of the pyrimidine ring. It acts as a localized hydrogen-bond acceptor while simultaneously imparting steric bulk that prevents off-target binding[3].

-

Metabolic Stability: Compared to unsubstituted or halogenated analogs, the methoxy substitution provides a metabolic shield against rapid oxidative degradation by hepatic cytochromes, extending the compound's in vivo half-life[3].

Neurological and Metabolic Targeting: GSK-3β Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a central pathogenic role in both Alzheimer's disease (AD) and Type 2 Diabetes Mellitus (T2DM)[2].

In the context of AD, dysregulated GSK-3β hyperphosphorylates the microtubule-associated tau protein, leading to the formation of neurotoxic neurofibrillary tangles[2]. In T2DM, overactive GSK-3β phosphorylates and inactivates glycogen synthase, thereby halting the conversion of glucose to glycogen and exacerbating hyperglycemia[4].

2-amino-6-methoxy pyrimidine derivatives have demonstrated exceptional efficacy as GSK-3β inhibitors, achieving IC50 values in the sub-nanomolar range (e.g., 0.35 nM)[1]. Mechanistically, the 2-amino group forms a critical bidentate hydrogen bond with the backbone carbonyl of Val135 in the kinase hinge region, while the 6-methoxy group projects into a highly conserved hydrophobic pocket, ensuring high selectivity over closely related off-target kinases like CDK-2[4].

Fig 1: Mechanism of 2-amino-6-methoxy pyrimidines in dual AD and T2DM therapy via GSK-3β inhibition.

Antiviral and Cytotoxic Prodrug Mechanisms

In antiviral and antineoplastic drug development, the 2-amino-6-methoxy substitution is utilized to synthesize metabolically stable nucleoside analogs, such as 2'-deoxy-4'-thio nucleosides[5].

The 6-methoxy substitution protects the delicate glycosylic linkage from premature phosphorylytic cleavage in the bloodstream. Once the compound penetrates the target cellular environment (e.g., HIV-infected cells or leukemic cells), the 6-methoxy group is enzymatically recognized and converted by adenosine deaminase (ADA) to yield the active guanosine analog[5]. This elegant prodrug mechanism ensures high intracellular concentrations of the active therapeutic while minimizing systemic toxicity[5].

Dual α-Glucosidase and α-Amylase Inhibition

Managing postprandial hyperglycemia is a primary therapeutic goal in T2DM. Recent structural optimizations have shown that fusing the 2-amino-6-methoxy pyrimidine core with other heterocycles (such as benzochromenes or triazolopyrimidines) yields highly potent dual inhibitors of α-glucosidase and α-amylase[6][7].

These derivatives outperform standard clinical inhibitors like acarbose. The 2-amino group acts as a primary hydrogen bond donor to the catalytic triad of the digestive enzymes, while the 6-methoxy moiety provides exact steric complementarity to the binding pocket, effectively occluding the active site and preventing carbohydrate cleavage[7].

Quantitative Data Summary

The table below synthesizes the pharmacological metrics of 2-amino-6-methoxy pyrimidine derivatives across various therapeutic indications, highlighting their broad-spectrum potential.

| Target / Application | Representative Scaffold | IC50 / Activity Metric | Key Interaction / Mechanism |

| GSK-3β (AD / T2DM) | 2-Amino-6-methoxy-4-arylpyrimidine | 0.35 – 10 nM | H-bond at hinge region (Val135); Methoxy occupies hydrophobic pocket. |

| HIV / Leukemia | 2'-Deoxy-4'-thio nucleoside analog | Selective Cytotoxicity | Intracellular prodrug conversion via Adenosine Deaminase (ADA). |

| α-Glucosidase (T2DM) | Fused Pyrimidine-Benzochromene | ~1.4-fold > Acarbose | H-bonding with catalytic triad via the 2-amino group. |

| α-Amylase (T2DM) | Fused Pyrimidine-Benzochromene | ~1.6-fold > Acarbose | Steric occlusion of the active site by the 6-methoxy group. |

Experimental Workflows & Protocols

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of a standard 2-amino-6-methoxy pyrimidine derivative.

Fig 2: End-to-end workflow from synthesis to in vitro validation of pyrimidine derivatives.

Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-Aryl-6-Methoxypyrimidine

-

Causality & Rationale: Microwave irradiation is selected over conventional thermal reflux because it ensures uniform dielectric heating, significantly reducing reaction times (from 8 hours to 15 minutes) while preventing the thermal degradation of the sensitive methoxy group.

-

Step 1 (Preparation): Combine equimolar amounts (10 mmol) of an aryl enaminone and 1,1-dimethylguanidine sulfate in a microwave-safe pressurized vial.

-

Step 2 (Catalysis): Dissolve the mixture in 15 mL of anhydrous methanol containing a catalytic amount of sodium methoxide (NaOMe). Reasoning: NaOMe facilitates the cyclocondensation while providing a common-ion effect that prevents the nucleophilic displacement of the 6-methoxy group.

-

Step 3 (Irradiation): Subject the sealed vial to microwave irradiation at 150 W, maintaining a temperature of 80°C for exactly 15 minutes.

-

Step 4 (Purification): Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum and recrystallize from absolute ethanol.

-

Step 5 (Self-Validation): Confirm the structural integrity via LC-MS (target mass[M+H]+) and 1H-NMR. Critical Checkpoint: Ensure the presence of a sharp singlet at ~3.9 ppm, confirming the intact -OCH3 group.

Protocol B: In Vitro GSK-3β Kinase Assay (ADP-Glo™)

-

Causality & Rationale: The ADP-Glo™ assay is utilized because it is a highly sensitive, non-radioactive method that directly quantifies kinase activity by measuring the ADP produced during the phosphorylation event, eliminating interference from auto-fluorescent compounds.

-

Step 1 (Inhibitor Dilution): Prepare a 10-point serial dilution of the synthesized pyrimidine compound (ranging from 10 µM down to 0.5 nM) in an assay buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

-

Step 2 (Enzymatic Reaction): In a 384-well plate, incubate 10 ng of recombinant human GSK-3β with 20 µM GSM peptide substrate and 10 µM ultra-pure ATP in the presence of the inhibitor dilutions. Incubate for 60 minutes at room temperature.

-

Step 3 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to selectively deplete unconsumed ATP. Incubate for 40 minutes. Reasoning: This step ensures that the subsequent luminescent signal is derived solely from the ADP generated by the kinase, ensuring a high signal-to-noise ratio.

-

Step 4 (Signal Generation): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously introducing luciferase/luciferin to generate luminescence. Incubate for 30 minutes.

-

Step 5 (Quantification): Measure the luminescence using a multi-mode microplate reader. Calculate the IC50 by plotting the log[inhibitor] versus normalized luminescence using a four-parameter logistic non-linear regression model.

References

1.[3] Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease, National Center for Biotechnology Information (PMC). 3 2.[5] Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides, ACS Publications. 5 3.[6] One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors, ResearchGate. 6 4.[2] Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease, National Center for Biotechnology Information (PMC). 2 5.[4] N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy, ACS Publications. 4 6.[1] Recent Advances in Pyrimidine-Based Drugs, National Center for Biotechnology Information (PMC).1 7.[7] Different weak interaction types for compound 4, ResearchGate. 7

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of methyl 2-amino-6-methoxypyrimidine-4-carboxylate from malononitrile

Application Note: De Novo Synthesis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate from Malononitrile

Executive Summary

The synthesis of highly functionalized pyrimidine scaffolds, such as methyl 2-amino-6-methoxypyrimidine-4-carboxylate, requires strict regiocontrol and strategic oxidation state management. While malononitrile is a highly economical C3 building block, direct cyclocondensation of malononitrile with guanidine yields an oxidation state at the C4/C6 positions that cannot be directly carbonylated.

To bypass this limitation, this protocol details a robust, 5-step continuous-batch synthetic strategy. By first solvolyzing malononitrile to dimethyl malonate, we establish the requisite oxygenation at the C4 and C6 positions of the resulting pyrimidine core. This enables a sequence of deoxychlorination, regioselective mono-methoxylation, and state-of-the-art palladium-catalyzed methoxycarbonylation to yield the target molecule with high fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

The architectural challenge of synthesizing methyl 2-amino-6-methoxypyrimidine-4-carboxylate lies in the differential functionalization at C4 (carboxylate) and C6 (methoxy).

-

Symmetry Breaking: We begin by constructing a symmetrical intermediate, 2-amino-4,6-dichloropyrimidine.

-

Electronic Deactivation: A strict stoichiometric mono-methoxylation breaks the symmetry. The newly installed methoxy group donates electron density (

-donation) into the pyrimidine ring, deactivating the remaining C-Cl bond toward further -

Catalytic Carbonylation: The deactivated C-Cl bond is subsequently functionalized via Pd-catalyzed methoxycarbonylation, a method chosen over classical cyanation/hydrolysis due to its milder conditions and direct installation of the ester moiety[1].

5-Step Synthetic Workflow from Malononitrile to Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Acid-Catalyzed Solvolysis of Malononitrile

Causality: Malononitrile must be converted to a dicarbonyl species to provide the correct oxidation state for the pyrimidine C4/C6 carbons. Sulfuric acid catalyzes the hydration of the nitriles to amides, followed by solvolysis in methanol to yield dimethyl malonate[2].

-

Charge a 1 L round-bottom flask with malononitrile (66.0 g, 1.0 mol), methanol (160.0 g, 5.0 mol), and water (36.0 g, 2.0 mol).

-

Slowly add concentrated

(110.0 g, 1.1 mol) dropwise while maintaining the internal temperature below 40 °C using an ice bath. -

Heat the mixture to reflux (approx. 80 °C) for 6 hours.

-

Self-Validation Check: The initial suspension will transition to a clear solution. GC-MS should indicate the complete disappearance of the malononitrile peak (

66). -

Cool to room temperature, filter the precipitated ammonium bisulfate, and concentrate the filtrate under reduced pressure to isolate dimethyl malonate (Yield: ~92%).

Step 2: Base-Promoted Cyclocondensation

Causality: Guanidine acts as a bis-nucleophile. Sodium methoxide is required to liberate the free guanidine base from its hydrochloride salt and to drive the condensation forward by facilitating the elimination of methanol[3].

-

In a dry 2 L flask under

, dissolve sodium metal (34.5 g, 1.5 mol) in anhydrous methanol (500 mL) to prepare a fresh NaOMe solution. -

Add guanidine hydrochloride (95.5 g, 1.0 mol) and stir for 30 minutes at room temperature.

-

Add dimethyl malonate (132.1 g, 1.0 mol) dropwise over 20 minutes.

-

Reflux the mixture for 3 hours.

-